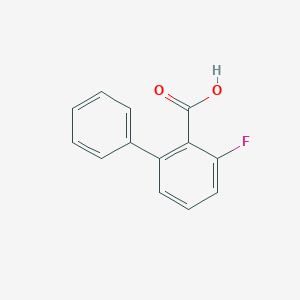

6-Fluoro-2-phenylbenzoic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

6-Fluoro-2-phenylbenzoic acid is a chemical compound with the molecular formula C13H9FO2 . It is used in various scientific research applications .

Chemical Reactions Analysis

The chemical reactions involving 6-Fluoro-2-phenylbenzoic acid can be complex and varied . Unfortunately, specific details about the chemical reactions of this compound are not available in the search results.Applications De Recherche Scientifique

Radiopharmaceutical Development

A study by Wagner et al. (2009) introduced a three-step, "one-pot" radiosynthesis method for the production of 6-18F-fluoro-l-DOPA, a radiopharmaceutical widely used in PET imaging for neurologic and oncologic applications. This novel approach offers a more efficient and potentially automated alternative to traditional electrophilic labeling methods, enabling the production of this compound at higher specific activities and with greater enantiomeric purity (Wagner, Ermert, & Coenen, 2009).

Antitumor Activity

Research by Racané et al. (2006) explored the synthesis of novel derivatives of 6-amino-2-phenylbenzothiazole, incorporating fluoro and other substituents, and evaluated their cytostatic activities against various malignant human cell lines. These compounds demonstrated significant antitumor properties, highlighting the potential of fluoro-substituted benzothiazoles in cancer therapy (Racané et al., 2006).

Molecular Ordering and Mesogen Analysis

Ojha and Pisipati (2003) conducted a computational analysis to understand the molecular ordering of fluoro-substituted mesogens, focusing on their translatory and orientational motions. This research provides insights into the effects of fluorination on the mesophase behavior of liquid crystals, offering a foundation for designing new materials with tailored optical properties (Ojha & Pisipati, 2003).

Novel Anticancer Compounds

Hammam et al. (2005) reported the synthesis of novel fluoro-substituted benzo[b]pyran compounds with significant anti-lung cancer activity. Their research highlights the therapeutic potential of these compounds as anticancer agents, particularly against lung cancer (Hammam et al., 2005).

Synthetic Methodologies and Chemical Properties

Zhao Haoyu et al. (2010) developed a synthesis for 2-fluoro-6-iodobenzoic acid, demonstrating the utility of fluoro-substituted benzoic acids as intermediates in organic synthesis. The process outlined offers a scalable and cost-effective method for producing such compounds, with applications extending beyond the realm of pharmaceuticals to various industrial sectors (Zhao Haoyu, Zhang Qimeng, & J. Tao, 2010).

Mécanisme D'action

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

2-fluoro-6-phenylbenzoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9FO2/c14-11-8-4-7-10(12(11)13(15)16)9-5-2-1-3-6-9/h1-8H,(H,15,16) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MTGFHEPJUPTKGV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=C(C(=CC=C2)F)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9FO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70597492 |

Source

|

| Record name | 3-Fluoro[1,1'-biphenyl]-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70597492 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

216.21 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-Fluoro-2-phenylbenzoic acid | |

CAS RN |

1841-56-1 |

Source

|

| Record name | 3-Fluoro[1,1'-biphenyl]-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70597492 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-methyl-N-[methyl(nitro)sulfamoyl]nitramide](/img/structure/B168835.png)